

Preliminary Toxicological Profile of Trimethyl Thiophosphate: A Technical Guide

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Compound of Interest

Compound Name: *Trimethyl thiophosphate*

Cat. No.: B087166

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise yet in-depth overview of the preliminary toxicological data available for **trimethyl thiophosphate** (TMTP). It is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key quantitative toxicological endpoints, details relevant experimental methodologies, and visualizes known metabolic and toxicodynamic pathways. The information presented is collated from publicly available safety data sheets, toxicological databases, and scientific literature.

Chemical Identification

Property	Value
Chemical Name	Trimethyl thiophosphate
Synonyms	O,O,O-Trimethyl phosphorothioate, Phosphorothioic acid, O,O,O-trimethyl ester
CAS Number	152-18-1
Molecular Formula	C ₃ H ₉ O ₃ PS
Molecular Weight	156.14 g/mol
Structure	(CH ₃ O) ₃ P=S

Quantitative Toxicological Data

The following tables summarize the available acute toxicity data for **trimethyl thiophosphate** and its related isomers. It is important to note that toxicity can vary between isomers.

Table 1: Acute Toxicity of **Trimethyl thiophosphate** (O,O,O-isomer, CAS: 152-18-1)

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	562 mg/kg	[1][2]
LC ₅₀	Rat	Inhalation	220 ppm (4 h)	[1][2]

Table 2: Acute Toxicity of O,O,S-Trimethyl Phosphorothioate (Isomer, CAS: 152-20-5)

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	15 mg/kg	[3]

Experimental Protocols

The methodologies for key toxicological assessments are outlined below, based on standardized OECD guidelines.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

The acute oral toxicity of a substance is typically determined using a stepwise procedure with a limited number of animals.

- **Test Animals:** Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) are used. Animals are acclimatized to laboratory conditions before the study.
- **Housing and Feeding:** Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided *ad libitum*, with a fasting period of at least 16 hours before administration of the test substance.
- **Dose Administration:** The test substance is administered orally in a single dose via gavage. The volume administered is based on the animal's body weight.
- **Observation Period:** Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter. Body weight is recorded weekly.
- **Pathology:** At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Acute Inhalation Toxicity - OECD 403

This test assesses the toxicity of a substance upon inhalation.

- **Test Animals:** Similar to the oral toxicity test, healthy young adult rodents are used.
- **Exposure System:** Animals are exposed in a whole-body or nose-only inhalation chamber. The atmosphere within the chamber is controlled for temperature, humidity, and airflow. The concentration of the test substance is monitored continuously.
- **Exposure Conditions:** Animals are typically exposed for a period of 4 hours.

- Observations: Animals are observed for signs of toxicity during and after exposure for a period of 14 days. Body weight and mortality are recorded.
- Pathology: A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Irritation/Corrosion - OECD 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.

- Test Animal: The albino rabbit is the recommended species.
- Procedure: A small area of the animal's skin is shaved. The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the shaved area and covered with a gauze patch for a 4-hour exposure period. An untreated area of skin serves as a control.
- Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored according to a standardized scale.

Acute Eye Irritation/Corrosion - OECD 405

This test assesses the potential of a substance to cause eye irritation or damage.[\[4\]](#)[\[5\]](#)

- Test Animal: The albino rabbit is the preferred species.
- Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
- Observations: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation. The effects are scored according to a standardized scale.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This in vitro test is used to assess the mutagenic potential of a substance.[\[6\]](#)

- **Test System:** Several strains of the bacterium *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for *Salmonella*) are used.
- **Procedure:** The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar medium lacking the essential amino acid.
- **Evaluation:** If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow and form colonies on the minimal medium. The number of revertant colonies is counted and compared to the control.

In Vitro Micronucleus Test - OECD 487

This assay detects damage to chromosomes or the mitotic apparatus.[\[7\]](#)[\[8\]](#)

- **Test System:** Mammalian cell cultures (e.g., human lymphocytes, CHO, V79, L5178Y, or TK6 cells) are used.
- **Procedure:** The cells are exposed to the test substance with and without metabolic activation. After exposure, the cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.
- **Evaluation:** The cells are then harvested, fixed, and stained. The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in the binucleated cells is determined by microscopic analysis.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of toxicity for many organothiophosphates involves metabolic activation and subsequent inhibition of acetylcholinesterase.

Metabolic Activation: Oxidative Desulfuration

Organothiophosphates like **trimethyl thiophosphate** are not potent cholinesterase inhibitors themselves. They undergo metabolic activation in the liver, primarily by cytochrome P450 enzymes.[\[9\]](#) This process, known as oxidative desulfuration, converts the less toxic thiono (P=S) form to the more toxic oxon (P=O) form.[\[3\]](#)[\[10\]](#)

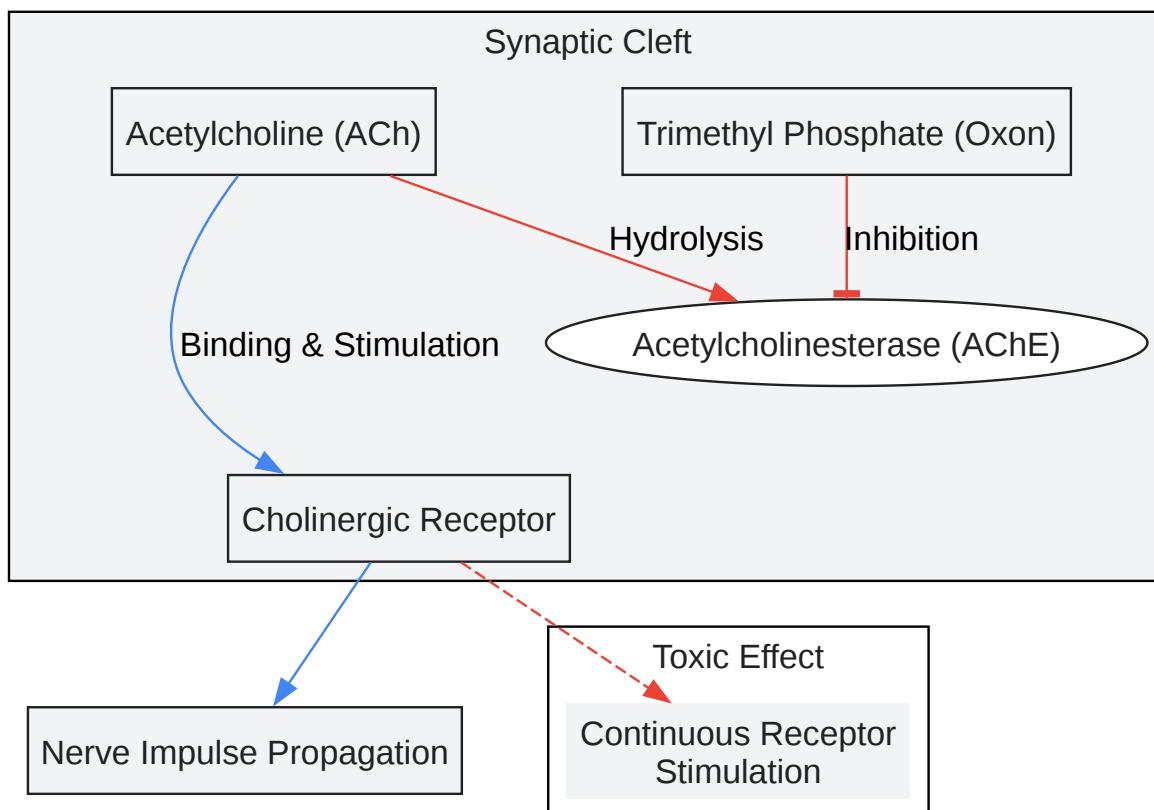


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Metabolic activation of trimethyl thiophosphate.

Mechanism of Neurotoxicity: Acetylcholinesterase Inhibition

The active oxon metabolite of **trimethyl thiophosphate** is a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (ACh) in synaptic clefts.^[11] Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.^[12]



[Click to download full resolution via product page](#)*Mechanism of acetylcholinesterase inhibition.*

Conclusion

The preliminary toxicological data on **trimethyl thiophosphate** indicate that it is moderately toxic via the oral and inhalation routes. Its isomer, O,O,S-trimethyl phosphorothioate, exhibits significantly higher acute oral toxicity. The primary mechanism of toxicity for related organothiophosphates involves metabolic activation to the corresponding oxon, which then inhibits acetylcholinesterase, leading to neurotoxic effects. While standardized protocols for assessing acute toxicity, irritation, and mutagenicity are well-established, specific genotoxicity data for **trimethyl thiophosphate** is limited in the public domain. Further studies are warranted to fully characterize its toxicological profile, particularly concerning genotoxicity and chronic exposure effects. This guide serves as a starting point for researchers and professionals to understand the known toxicological properties of **trimethyl thiophosphate** and to identify areas requiring further investigation.

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